3-Chloro-4-(2,4-dichlorophenoxy)aniline
Description
Contextualization of Halogenated Aniline (B41778) Derivatives in Contemporary Chemical Research
Halogenated anilines are a class of organic compounds characterized by an aniline molecule substituted with one or more halogen atoms. These compounds serve as essential building blocks and intermediates in the synthesis of a wide array of commercially and scientifically important products. Their utility spans across various sectors, including the manufacturing of dyes, pigments, pharmaceuticals, and agricultural chemicals. google.com
Aniline-related structures are common in many anthropogenic chemicals. globalresearchonline.net For instance, 3,4-dichloroaniline (B118046) is a known precursor to several widely used herbicides such as diuron, linuron, and propanil. wikipedia.org The presence and position of halogen atoms on the aniline ring significantly influence the molecule's chemical reactivity, lipophilicity, and metabolic stability, making these derivatives highly versatile for tailoring the properties of target molecules. Research into halogenated anilines continues to be active, focusing on developing new synthetic methodologies, understanding their environmental fate, and exploring their potential in creating novel bioactive compounds.
Significance of 3-Chloro-4-(2,4-dichlorophenoxy)aniline within the Scope of Aryl Ether Chemistry
The synthesis of diaryl ethers is a key focus in organic chemistry. A classic and enduring method for their preparation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.orgsynarchive.com Modern advancements have introduced milder reaction conditions and more efficient catalytic systems, broadening the scope and applicability of this reaction. organic-chemistry.orgnih.gov The presence of this ether linkage in this compound makes it a member of the halogenated diaryl ether amine family, a structural motif associated with various biologically active molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(2,4-dichlorophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFOIVLPTZNBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393186 | |
| Record name | 3-chloro-4-(2,4-dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-58-6 | |
| Record name | 3-chloro-4-(2,4-dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 2,4 Dichlorophenoxy Aniline
Rational Design and Synthesis Routes for 3-Chloro-4-(2,4-dichlorophenoxy)aniline
The synthesis of this compound, a crucial intermediate for various industrial applications, involves a strategically designed multi-step process. The core of this synthesis lies in the formation of a diaryl ether linkage and the subsequent introduction of an amino group onto one of the aromatic rings. The efficiency of this process hinges on the careful selection of precursors, reaction conditions, and catalytic systems to ensure high yields and purity of the final product.
Precursor Functionalization and Amination Strategies
A prevalent and effective method for synthesizing this compound is through the reduction of its nitro precursor, 1-chloro-2-(2,4-dichlorophenoxy)-4-nitrobenzene. This approach is favored due to the accessibility of the starting materials and typically high conversion rates. The nitro group acts as a masked amino group, which is reduced in a later stage of the synthesis.
The transformation of the nitro group to the desired amine functionality is most commonly achieved via catalytic hydrogenation. This involves reacting the nitro compound with a hydrogen source in the presence of a metal catalyst. Transfer hydrogenation presents a viable alternative, utilizing a hydrogen donor molecule, which can offer milder reaction conditions compared to the use of pressurized hydrogen gas.
Ethereal Linkage Formation in Diphenyl Ether Synthesis
The central structural feature of this compound is the diphenyl ether bond. The creation of this linkage is a pivotal step, typically accomplished through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation.
In a representative synthetic route, a phenoxide, generated from a phenol (B47542) like 2,4-dichlorophenol, acts as the nucleophile. This attacks an activated aryl halide, for instance, 3,4-dichloronitrobenzene, which serves as the electrophile. The reaction is facilitated by a base, which deprotonates the phenol to form the more reactive phenoxide ion. The choice of base and solvent is critical for the reaction's success, with combinations like potassium carbonate in dimethylformamide (DMF) being commonly employed. The reaction proceeds by the displacement of a halide from the activated aromatic ring by the phenoxide.
Catalytic Systems and Selectivity in Amination Reactions
A significant challenge in the synthesis is the selective reduction of the nitro group without affecting the chloro substituents on the aromatic rings. The choice of catalyst and reducing agent is therefore critical to achieve high selectivity and yield.
Platinum-based catalysts, particularly platinum on carbon (Pt/C), have demonstrated high efficacy for the hydrogenation of nitroarenes. These catalysts are active under relatively mild conditions of temperature and pressure.
For transfer hydrogenation, ammonium (B1175870) formate (B1220265) is a widely used hydrogen donor in combination with catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). This system provides a safer and more convenient alternative to high-pressure hydrogenation. The ammonium formate decomposes in situ to generate hydrogen, which is then transferred to the nitro group by the catalyst. The key to a successful reduction is the chemoselectivity of the catalytic system, which must favor the reduction of the nitro group over the cleavage of the carbon-chlorine bonds (dehalogenation).
Process Optimization for Enhanced Yield and Purity
To maximize the efficiency and cost-effectiveness of the synthesis, process optimization is essential. This involves a systematic evaluation of various reaction parameters.
Key areas for optimization include:
Catalyst Selection and Loading: The choice of catalyst (e.g., Pt/C, Pd/C) and its concentration can significantly influence the reaction rate and selectivity.
Solvent System: The solvent can affect reactant solubility, reaction kinetics, and the ease of product isolation.
Reaction Temperature and Pressure: These parameters are crucial in catalytic hydrogenations. While higher temperatures and pressures can accelerate the reaction, they may also promote undesirable side reactions like dehalogenation.
Base and Stoichiometry: In the ether formation step, the nature and amount of the base can impact the reaction rate and byproduct formation.
Purification Methods: The development of efficient purification techniques, such as recrystallization, is vital for obtaining a product of high purity.
By fine-tuning these parameters, a robust and economical process for the production of high-purity this compound can be established.
Intrinsic Reactivity and Derivatization Potential of this compound
The chemical behavior of this compound is governed by its constituent functional groups: the primary aromatic amine and the halogenated diphenyl ether framework. This combination of functionalities makes it a versatile platform for the synthesis of more complex molecules.
Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring
The chlorine atoms on the aromatic rings of this compound are generally resistant to nucleophilic aromatic substitution under standard conditions. This is due to the deactivating effect of the electron-donating amino and ether groups.
However, substitution of these chlorine atoms can be achieved under more forcing conditions, such as elevated temperatures and pressures, in the presence of a potent nucleophile and a suitable catalyst, often copper-based in Ullmann-type reactions. The reactivity of the chlorine atoms is not uniform; the chlorine on the aniline (B41778) ring is electronically distinct from the two chlorines on the phenoxy ring. Further chemical modification of the amine group, for example, its conversion to an electron-withdrawing group, could potentially activate the ring towards nucleophilic attack.
Electrophilic Aromatic Substitution Reactivity of the Aniline Moiety
The reactivity of the aniline ring in this compound towards electrophilic aromatic substitution (EAS) is dictated by the combined electronic effects of its three substituents: the amino group (-NH₂), the chloro group (-Cl), and the 2,4-dichlorophenoxy group (-OAr).
The amino group is a powerful activating group and is strongly ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. The chloro group is a deactivating substituent due to its inductive electron withdrawal, but it is also ortho, para-directing because of resonance donation of its lone pairs. The 2,4-dichlorophenoxy group is an activating, ortho, para-directing group, though its activating nature is somewhat diminished by the electron-withdrawing chlorine atoms on the distal ring.
In the case of this compound, the positions ortho to the strongly activating amino group are C2 and C6, while the para position (C4) is already substituted.
Position C6: This position is activated by the amino group and is the most probable site for electrophilic attack. It is sterically unhindered.
Position C2: This position is also activated by the amino group but is adjacent to the chloro substituent at C3, which may introduce some steric hindrance.
Position C5: This position is meta to the amino group and ortho to the chloro group, making it less favorable for substitution.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent/Condition | Predicted Major Product | Rationale |
| Br₂ / FeBr₃ | 2-Bromo-5-chloro-4-(2,4-dichlorophenoxy)aniline | Substitution at the most activated, sterically accessible position (C6) ortho to the amino group. |
| HNO₃ / H₂SO₄ | 2-Nitro-5-chloro-4-(2,4-dichlorophenoxy)aniline | Nitration at the C6 position. Potential for oxidation of the aniline. |
| Fuming H₂SO₄ | 2-Amino-4-chloro-5-(2,4-dichlorophenoxy)benzenesulfonic acid | Sulfonation at the C6 position. |
Oxidation Pathways of the Aniline Functionality
The aniline functionality is susceptible to oxidation, and the specific products depend on the nature of the oxidizing agent and the reaction conditions. The presence of multiple electron-withdrawing chloro substituents on both aromatic rings of this compound makes the amino group less electron-rich and thus more resistant to oxidation compared to unsubstituted aniline.
Potential oxidation pathways include:
Oxidation to Nitroso and Nitro Compounds: Strong oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of certain catalysts, can oxidize the amino group. mdpi.com The reaction typically proceeds through a hydroxylamine (B1172632) intermediate, which is then oxidized to a nitroso (-NO) derivative. Further oxidation can yield the corresponding nitro (-NO₂) compound, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene.
Oxidative Polymerization: In other conditions, particularly electrochemical oxidation or reaction with strong oxidants, anilines can undergo oxidative coupling to form polymeric structures like polyaniline. mdpi.com However, the steric hindrance and electronic effects of the bulky and deactivating substituents in this compound would likely impede extensive polymerization.
The choice of oxidant is crucial for selectivity. For instance, sodium perborate (B1237305) in acetic acid is known to oxidize anilines bearing electron-withdrawing groups to their corresponding nitro compounds. mdpi.com
Dehalogenation Studies
Dehalogenation of chlorinated aromatic compounds is a significant reaction, particularly in environmental chemistry and synthetic applications. For this compound, dehalogenation can occur on either the aniline or the phenoxy ring under reductive conditions.
Studies on related compounds, such as 2,4- and 3,4-dichloroaniline (B118046), have shown that anaerobic microorganisms can reductively dehalogenate the aniline ring. nih.govnih.gov Similarly, catalytic hydrogenation, a common method for reducing nitro groups to form anilines, can also lead to hydrodechlorination (hydrogenolysis) as a side reaction. Patent literature describing the synthesis of the regioisomer, 5-chloro-2-(2,4-dichlorophenoxy)aniline, from its nitro precursor highlights the challenge of preventing this unwanted dehalogenation and cleavage of the diphenyl ether bond when using platinum-based catalysts. google.com This suggests that the C-Cl bonds in this compound are susceptible to cleavage under certain catalytic hydrogenation conditions. The relative ease of removal of the chlorine atoms would depend on their position and the reaction system employed.
Complexation Chemistry and Adduct Formation (e.g., with tetrachlorostannane)
The nitrogen atom of the aniline moiety in this compound possesses a lone pair of electrons, allowing it to function as a Lewis base. It can react with Lewis acids, such as tin(IV) chloride (tetrachlorostannane, SnCl₄), to form coordination complexes or adducts.
The reaction would involve the donation of the nitrogen's lone pair to an empty orbital on the tin atom, forming a dative covalent bond (N→Sn).
Reaction: C₁₂H₈Cl₃NH₂ + SnCl₄ → [C₁₂H₈Cl₃NH₂-SnCl₄]
The stability of this adduct would be influenced by the basicity of the aniline. The presence of three electron-withdrawing chlorine atoms in the molecule reduces the electron density on the nitrogen atom, making it a weaker Lewis base compared to unsubstituted aniline. Nonetheless, formation of adducts with strong Lewis acids like SnCl₄ is expected. Research on other substituted anilines and related nitrogen-containing ligands has demonstrated their ability to form stable complexes with tin(II) and tin(IV) halides. researchgate.netnih.gov
Comparative Synthetic and Reactivity Analyses of Substituted Aniline-Diphenyl Ethers
The synthesis and reactivity of this compound can be better understood through comparison with related substituted aniline-diphenyl ethers.
Synthesis: The most common route for synthesizing such compounds is a two-step process:
Ullmann Condensation (Nucleophilic Aromatic Substitution): Formation of the diphenyl ether linkage by reacting a phenoxide with an activated halo-nitroaromatic compound. For the target molecule, this would involve the reaction of 2,4-dichlorophenoxide with 1,2-dichloro-4-nitrobenzene. The two chloro groups and the nitro group on the latter compound activate the ring for nucleophilic attack.
Nitro Group Reduction: Reduction of the nitro-diphenyl ether intermediate to the corresponding aniline.
A similar approach is used for the synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline, which involves the reaction of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene, followed by reduction of the nitro group using agents like iron powder in acetic acid. nih.gov The efficiency of the initial ether synthesis is highly dependent on the electronic nature of both aromatic rings.
Reactivity: The reactivity of the aniline moiety is a balance of the electronic properties of its substituents.
Table 2: Comparative Reactivity Analysis
| Compound | Key Substituents | Basicity of -NH₂ | Reactivity towards EAS | Notes |
| This compound | -Cl, -OAr(Cl₂) | Low | Moderately Activated | The activating -OAr group is counteracted by three -Cl groups. Less reactive than 4-phenoxyaniline. |
| 4-Phenoxyaniline | -OAr | High | Highly Activated | Both -NH₂ and -OAr are activating, leading to high reactivity at the ortho positions to the amino group. |
| 3-Chloro-4-methoxyaniline | -Cl, -OCH₃ | Moderate | Activated | The strongly activating methoxy (B1213986) group enhances reactivity, moderated by the deactivating chloro group. |
| 3-Chloroaniline (B41212) | -Cl | Low | Deactivated | The deactivating effect of the chloro group reduces the ring's reactivity compared to aniline. |
This comparative analysis shows that while the fundamental reaction pathways for this compound are typical of a substituted aniline, its specific reactivity profile is finely tuned by the unique combination of an activating ether linkage and multiple deactivating halogen substituents.
Advanced Computational and Theoretical Chemistry Studies of 3 Chloro 4 2,4 Dichlorophenoxy Aniline
Quantum Mechanical and Molecular Dynamics Simulations
Quantum mechanical and molecular dynamics simulations are powerful tools used to understand the fundamental properties of molecules at the atomic level. For 3-Chloro-4-(2,4-dichlorophenoxy)aniline and its analogs, these methods have been employed to elucidate molecular geometry, electronic structure, and vibrational properties.
Molecular Geometry and Conformation Analyses (e.g., DFT, Hartree-Fock calculations)
Theoretical calculations such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in determining the stable three-dimensional structure of molecules. researchgate.net For aniline (B41778) derivatives, these methods are used to optimize the molecular geometry and predict bond lengths and angles. researchgate.net
Table 1: Representative Calculated Geometrical Parameters for an Aniline Analog using DFT/B3LYP Data is illustrative for a related chloroaniline compound to demonstrate typical computational output.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N | 1.39 Å |
| Bond Length | C-Cl (aniline ring) | 1.74 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Angle | C-N-H | 113.5° |
| Bond Angle | C-O-C | 118.2° |
Electronic Structure and Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netresearchgate.net
For aromatic amines like this compound, the distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. youtube.com The HOMO is typically localized on the aniline ring, particularly the amino group, which is the primary site for electrophilic attack. The LUMO, conversely, is often distributed across the chlorinated phenyl rings, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap can be calculated using DFT methods, and a smaller gap generally implies higher chemical reactivity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Dichloroaniline Analog Values are representative examples derived from computational studies on analogous compounds.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.85 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
Vibrational Spectroscopy Simulations and Experimental Validation
Computational methods are frequently used to simulate the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the vibrational frequencies and their corresponding intensities using DFT, researchers can assign the specific molecular motions (stretching, bending, torsion) to the absorption bands observed in experimental spectra. globalresearchonline.netresearchgate.net
For chloro-substituted anilines, DFT calculations have been successfully used to interpret complex vibrational spectra. researchgate.net Specific vibrational modes, such as the N-H stretching of the amino group, C-Cl stretching, and C-O-C ether stretching, can be precisely identified. researchgate.net For instance, C-Cl stretching vibrations typically appear in the 550-850 cm⁻¹ region of the spectrum. researchgate.net Comparing the simulated spectrum with an experimentally obtained one allows for a detailed validation of the calculated molecular structure and force field. Discrepancies between the two can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations. globalresearchonline.net
In Silico Ligand-Receptor Interaction Modeling
In silico techniques are essential in medicinal chemistry and toxicology to predict how a molecule might interact with biological targets. These methods include molecular docking and the development of Quantitative Structure-Activity Relationship (QSAR) models.
Molecular Docking Studies with Potential Receptor Targets (e.g., aryl hydrocarbon receptor)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. asiapharmaceutics.infothebioscan.com This method is used to understand the binding mechanism and affinity of a molecule to a specific biological target. The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor known to bind various environmental pollutants, including halogenated aromatic compounds. mdpi.comnih.gov Given the structure of this compound, AhR represents a potential receptor target. nih.gov
Docking studies involve placing the 3D structure of the aniline derivative into the binding pocket of a receptor model, such as AhR. mdpi.com The software then calculates the binding energy and identifies key interactions like hydrogen bonds and hydrophobic interactions. Studies on analogous dichlorophenoxy derivatives have shown effective interaction with enzyme active sites. mdpi.com For this compound, docking into the AhR binding site would likely reveal hydrophobic interactions between the chlorinated phenyl rings and nonpolar residues in the receptor's pocket, as well as potential hydrogen bonding involving the amino group. The calculated binding affinity (often expressed in kcal/mol) can be used to rank its potential as an AhR ligand compared to known activators. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.com For classes of compounds like anilines and their derivatives, QSAR models have been developed to predict various activities, including toxicity and anti-cancer effects. researchgate.netnih.gov
A QSAR study on analogous compounds would involve calculating a range of molecular descriptors for each molecule, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. researchgate.net These descriptors are then correlated with experimentally determined biological activity using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). chemmethod.comnih.gov For aniline derivatives, descriptors like the van der Waals volume, electronegativity, and electron density have been found to be important for predicting biological activity. nih.gov Such models can be used to predict the potential activity of this compound and to guide the design of new analogs with improved or reduced activity. researchgate.net
Prediction of Molecular Interactions and Binding Affinities
Advanced computational and theoretical chemistry studies are instrumental in predicting how this compound may interact with biological targets at a molecular level. Techniques such as molecular docking simulate the binding of a ligand (the compound) to the active site of a macromolecule, such as a protein or enzyme. These simulations provide insights into the binding mode, stability of the complex, and the specific molecular interactions that drive the binding event. Furthermore, these methods can calculate a docking score or binding energy, which serves as an estimate of the binding affinity.
Research on compounds with similar structural motifs, such as dichlorophenoxy and chloroaniline derivatives, has demonstrated the utility of these computational approaches in identifying potential biological targets and elucidating interaction mechanisms. globalresearchonline.netmdpi.com Molecular docking studies on such derivatives have revealed key interactions that contribute to their biological activity.
For instance, in silico analyses of derivatives containing a 2,4-dichlorophenoxy group have been performed to predict their interaction with enzymes like cyclooxygenase-2 (COX-2). mdpi.com These studies are critical in anti-inflammatory drug research. The computational models predict that the compound fits into the active site of the enzyme, and its binding is stabilized by a network of intermolecular forces. mdpi.com
The primary types of predicted molecular interactions for structurally related compounds include:
Hydrogen Bonds: These are crucial for the specificity and stability of the ligand-protein complex. For example, the amine or ether oxygen of the aniline moiety can act as a hydrogen bond acceptor or donor with specific amino acid residues in the target's active site, such as Arginine (Arg) and Tyrosine (Tyr). mdpi.com
Hydrophobic Interactions: The chlorinated benzene (B151609) rings are inherently hydrophobic and are predicted to form favorable interactions with nonpolar amino acid residues like Tryptophan (TRP), Isoleucine (ILE), Phenylalanine (PHE), and Proline (PRO). globalresearchonline.net
Pi-Pi Stacking: The aromatic rings in the compound can engage in pi-pi stacking interactions with the side chains of aromatic amino acids like Phenylalanine, further stabilizing the binding. globalresearchonline.net
Polar Interactions: The chlorine and nitrogen atoms can participate in polar interactions with residues such as Threonine (THR), Asparagine (ASN), and Glutamine (GLN). globalresearchonline.net
The binding affinity, often expressed as binding energy (ΔG) in kcal/mol or as an inhibition constant (Ki), quantifies the strength of the interaction. A lower binding energy indicates a more stable and favorable interaction. Computational studies on various aniline derivatives have yielded a range of binding affinities depending on the specific target protein. mdpi.comijcce.ac.ir For example, docking studies of a 2-(2,4-dichlorophenoxy) derivative against the COX-2 enzyme predicted a strong binding energy. mdpi.com Similarly, other aniline derivatives have shown potent predicted binding energies and inhibition constants against cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.ir
The data from these predictive studies are often presented in tables to compare the potential efficacy of different compounds.
Table 1: Predicted Binding Affinities of Structurally Related Aniline Derivatives against Kinase Targets
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|---|
| 4-Anilinoquinazoline Derivative | EGFR | -6.39 | 20.67 µM |
| 4-Anilinoquinazoline Derivative | VEGFR-2 | -8.24 | 0.9 µM |
Data derived from studies on analogous compound classes. ijcce.ac.ir
Table 2: Predicted Molecular Interactions for Dichloroaniline Derivatives with a Bacterial Protein Target
| Interaction Type | Interacting Amino Acid Residues |
|---|---|
| Hydrogen Bond | GLN 94 |
| Hydrophobic Interactions | TRP 95, ILE 6, PHE 8, PRO 97 |
| Pi-Alkyl / Pi-Pi Stacking | PRO 97, PHE |
| Polar Interactions | THR 10, ASN 9, THR 11, THR 7, GLN 93 |
Data derived from studies on analogous compound classes. globalresearchonline.net
These computational predictions are foundational for guiding further experimental research. By identifying the likely molecular interactions and estimating binding affinities, theoretical studies allow for the rational design of more potent and selective molecules and help prioritize compounds for synthesis and in vitro testing. Applying these established computational methodologies to this compound would provide valuable hypotheses regarding its potential biological targets and mechanisms of action.
Role of 3 Chloro 4 2,4 Dichlorophenoxy Aniline in Advanced Organic Synthesis
Intermediacy in the Synthesis of Pharmaceutically Relevant Scaffolds
Application in the Synthesis of Halogenated Salicylanilides (e.g., rafoxanide (B1680503) and its derivatives)
The synthesis of the anthelmintic drug rafoxanide does not involve 3-Chloro-4-(2,4-dichlorophenoxy)aniline. Instead, published synthetic routes consistently utilize a different precursor: 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) . nih.govnih.govsemanticscholar.orgresearchgate.net In a typical synthesis, 3-chloro-4-(4-chlorophenoxy)aniline is reacted with 3,5-diiodosalicylic acid (often activated in situ with reagents like phosphorus trichloride) to form the final rafoxanide molecule through an amidation reaction. nih.gov The structural difference lies in the phenoxy group attached to the aniline (B41778) ring; rafoxanide's precursor contains a 4-chlorophenoxy group, not the 2,4-dichlorophenoxy group of the compound .
Precursor for Analogs of Antimicrobial Agents (e.g., triclosan (B1682465) analogs)
The specified compound, this compound, is not documented as a precursor for analogs of the antimicrobial agent triclosan. The synthesis of triclosan and its derivatives typically involves its isomeric amine, 5-chloro-2-(2,4-dichlorophenoxy)aniline , which is commonly known as triclosan amine or TADE (trichloroaminodiphenylether). google.com This isomer is a known intermediate in the production of triclosan. google.comgoogle.com Furthermore, many synthetic strategies for creating triclosan analogs start with the triclosan molecule itself, modifying its phenolic hydroxyl group to produce esters and ethers with potentially improved properties. nih.govprolekare.cz
Utility in the Preparation of Specialized Organic Materials
Building Block for Dyes and Pigments
While chlorinated anilines, in general, are a known class of intermediates in the manufacturing of azo dyes and pigments, there is no specific information available that identifies this compound as a building block for these materials. emcochemicals.comwikipedia.org The literature on dye intermediates does not mention this particular compound.
Exploration in Novel Organic Transformations
No publications were found describing the use of this compound in novel organic transformations. As an arylamine, it would be expected to undergo typical reactions of this class, such as electrophilic aromatic substitution and diazotization. libretexts.org However, its specific application or exploration in unique or novel synthetic methodologies is not reported in the available literature.
Analytical Chemistry Methodologies for 3 Chloro 4 2,4 Dichlorophenoxy Aniline
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of 3-Chloro-4-(2,4-dichlorophenoxy)aniline. These techniques probe the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In a ¹H NMR spectrum of this compound, each unique proton would produce a signal with a specific chemical shift (δ, in ppm), integration value (proportional to the number of protons), and splitting pattern (multiplicity, indicating neighboring protons). The aromatic protons on the two benzene (B151609) rings would appear in the downfield region (typically 6.0-8.0 ppm), with their specific shifts and coupling constants providing definitive information about their positions relative to the chloro, amino, and ether substituents. The protons of the amine (-NH₂) group would typically appear as a broad singlet.
Similarly, a ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts would differentiate between carbons in the aromatic rings and those bonded to chlorine, nitrogen, or oxygen, providing a complete carbon framework of the molecule. While specific experimental NMR data for this compound is not widely published, the expected spectral characteristics can be predicted based on the structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table illustrates the type of data obtained from NMR spectroscopy. Specific, experimentally verified data for this compound is not publicly available.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | Data not available | Data not available | Aromatic & Amine Protons |
| ¹³C | Data not available | - | Aromatic Carbons |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-O-C (ether) linkage would produce strong stretching bands in the 1200-1300 cm⁻¹ range, while the C-Cl bonds would show characteristic absorptions in the fingerprint region below 800 cm⁻¹.
Table 2: Expected Key Vibrational Modes for this compound This table outlines the functional groups and the expected regions for their vibrational frequencies. Specific experimental peak values are not available.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | IR / Raman |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR / Raman |
| Ether (-C-O-C-) | C-O Stretch | 1200 - 1300 | IR |
| Aryl Halide | C-Cl Stretch | < 800 | IR / Raman |
| Aromatic Ring | C=C Stretch | ~1600 | Raman |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of this compound, which is C₁₂H₈Cl₃NO.
The technique can distinguish the target compound from other molecules that might have the same nominal mass. Furthermore, the characteristic isotopic pattern produced by the three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) provides a definitive signature in the mass spectrum, further confirming the presence and number of chlorine atoms in the molecule. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Studies on related dichloroaniline-based herbicides have demonstrated the utility of HRMS in identifying metabolites and degradation products. merckmillipore.com
Table 3: HRMS Data for this compound This table shows the calculated exact mass based on the molecular formula. Experimental verification is required for confirmation.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₈Cl₃NO |
| Calculated Exact Mass ([M+H]⁺) | 289.97495 u |
| Isotopic Pattern | Characteristic pattern for 3 Chlorine atoms |
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for separating this compound from complex mixtures, such as environmental samples or reaction byproducts, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. When coupled with a suitable detector, typically a UV-Vis or mass spectrometry detector, HPLC is highly effective for determining the purity of a sample and for profiling metabolites in biological matrices.
A reversed-phase HPLC method, likely using a C18 column, would be standard for this compound. The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or acid modifier to ensure good peak shape. The retention time of the compound under specific chromatographic conditions is a key identifying characteristic. Method development for related compounds like 3,4-dichloroaniline (B118046) often involves optimizing mobile phase composition and gradient elution to achieve separation from isomers and metabolites. nist.gov For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations to determine the amount of the compound in an unknown sample.
Table 4: Illustrative HPLC Method Parameters This table provides a typical set of starting parameters for HPLC analysis of a compound of this class. Method optimization would be required.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230-280 nm or Mass Spectrometry (MS) |
| Retention Time | Data not available (dependent on exact conditions) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Tracing
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the detection and quantification of volatile and semi-volatile organic compounds in environmental samples (e.g., water, soil). Due to the amine functional group, derivatization of this compound may be necessary to improve its volatility and chromatographic behavior.
In a typical GC-MS analysis, the sample extract is injected into the GC, where the compound is vaporized and separated from other components based on its boiling point and interaction with the capillary column. The separated compound then enters the mass spectrometer, which acts as a highly specific detector, providing both mass information for identification and ion abundance data for quantification. The use of GC-MS for tracing dichloroanilines as markers for pesticide exposure in environmental and biological samples is well-established. The method offers very low limits of detection, often in the microgram per liter (µg/L) range, making it ideal for trace environmental analysis.
Table 5: Illustrative GC-MS Method Parameters for Environmental Tracing This table provides typical parameters for a GC-MS analysis. Specific conditions, including the potential need for derivatization, would require validation.
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized temperature gradient (e.g., 100°C to 300°C) |
| MS Detection | Electron Ionization (EI), Selected Ion Monitoring (SIM) |
| Limit of Detection | Data not available (typically low µg/L to ng/L range) |
Future Perspectives and Uncharted Research Avenues for 3 Chloro 4 2,4 Dichlorophenoxy Aniline
Innovations in Green Synthetic Chemistry
The traditional synthesis of halogenated aromatic compounds often involves harsh reaction conditions and the use of hazardous reagents. The future of synthesizing 3-Chloro-4-(2,4-dichlorophenoxy)aniline lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve the environmental profile of the process.
Promising research directions include microwave-assisted synthesis, which has been shown to accelerate reactions and increase yields for the production of anilines and phenols from activated aryl halides without the need for organic solvents or metal catalysts. tandfonline.com Another avenue is the development of catalyst- and solvent-free methods, which have been successfully applied to the synthesis of 2-anilino nicotinic acids, demonstrating the potential for creating C-N bonds under more environmentally benign conditions. nih.gov
Furthermore, the regioselective halogenation of anilines is a critical step in the synthesis of compounds like this compound. nih.gov Future research could focus on developing highly selective and efficient halogenation techniques that minimize the formation of unwanted isomers and byproducts. researchgate.net The use of greener brominating agents, such as a combination of ceric ammonium (B1175870) nitrate (B79036) and KBr in an ethanolic-aqueous medium, presents a safer alternative to traditional methods that use elemental bromine. acs.org
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Description | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactants directly and efficiently. | Reduced reaction times, increased yields, and elimination of organic solvents. tandfonline.com |
| Catalyst- and Solvent-Free Reactions | Reactions are carried out by heating a mixture of reactants in the absence of any catalyst or solvent. | Simplified work-up procedures, reduced waste, and lower environmental impact. nih.gov |
| Selective Halogenation | Employs advanced catalytic systems or reagents to achieve high regioselectivity in the halogenation of the aniline (B41778) ring. | Minimized byproduct formation, improved atom economy, and higher purity of the final product. nih.govresearchgate.net |
| Greener Reagents | Replaces hazardous reagents with more environmentally friendly alternatives. | Enhanced safety and reduced toxicity of the overall process. acs.org |
Advancements in Bioremediation Strategies
The persistence of polychlorinated aromatic compounds in the environment is a significant concern. wikipedia.org While no specific bioremediation studies on this compound have been reported, research on structurally similar compounds like polychlorinated biphenyls (PCBs) and chlorinated anilines provides a strong foundation for future investigations. wikipedia.orgnih.gov
Microbial degradation is a promising approach for the remediation of environments contaminated with these compounds. nih.gov Several bacterial strains have been identified that can degrade chlorinated anilines and related molecules. nih.govsciepub.com For instance, Pseudomonas fluorescens has been shown to degrade 3,4-dichloroaniline (B118046). researchgate.net The degradation pathways often involve initial dehalogenation or hydroxylation reactions catalyzed by specific enzymes. researchgate.netmdpi.com
Future research should focus on identifying and isolating microorganisms capable of degrading this compound. This could involve enrichment cultures from contaminated sites and subsequent screening for degradation activity. Once identified, the metabolic pathways and the enzymes involved can be elucidated. Genetic engineering could then be employed to enhance the degradative capabilities of these microorganisms for practical bioremediation applications.
Table 2: Microbial Strains with Potential for Bioremediation of Related Chlorinated Aromatic Compounds
| Microorganism | Degraded Compound(s) | Key Findings |
|---|---|---|
| Pseudomonas fluorescens | 3,4-dichloroaniline, 3,4-difluoroaniline | Capable of degrading these compounds, with the degradation of 3,4-DCA suggesting a pathway involving dehalogenation and hydroxylation. researchgate.net |
| Comamonas testosteroni and Delftia acidovorans | 3-chloroaniline (B41212) and aniline | These strains can metabolize both aniline and 3-chloroaniline, with some strains using them as a sole source of carbon and nitrogen. sciepub.com |
| Acinetobacter soli GFJ2 | 3,4-dichloroaniline | This strain degrades 3,4-dichloroaniline to 4,5-dichlorocatechol (B118185) through hydroxylation and dehydrogenation reactions. mdpi.com |
| Arthrobacter sp. and Ralstonia eutrophus | Polychlorinated biphenyls (PCBs) | These bacteria, when induced, can effectively remove different PCB congeners from contaminated soil. nih.gov |
Synergistic Computational and Experimental Investigations
The synergy between computational modeling and experimental studies offers a powerful approach to accelerate research on this compound. rsc.org Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, can provide valuable insights into the molecule's properties and potential behavior. researchgate.netnih.gov
DFT calculations can be used to predict the structural parameters, electronic properties, and NMR chemical shifts of halogenated diphenyl ethers, which can aid in their structural elucidation and characterization. researchgate.netnih.gov QSAR studies can establish relationships between the molecular structure of aniline derivatives and their biological activity or physical properties like lipophilicity. nih.govnih.govresearchgate.net This can be instrumental in predicting the toxicity or potential pharmaceutical applications of this compound and its derivatives. chemmethod.comresearchgate.net
These computational predictions can then guide experimental work. For example, predicted metabolic pathways from computational studies can inform the design of bioremediation experiments. researchgate.net Similarly, QSAR models can help prioritize the synthesis of new derivatives with enhanced biological activity, making the experimental process more efficient and targeted. chemmethod.com The combination of experimental techniques like dynamic light scattering and diffusion-ordered NMR spectroscopy with molecular dynamics simulations has proven effective in understanding the aggregation behavior of polycyclic aromatic compounds, a strategy that could be applied to study the environmental fate and transport of this compound. bohrium.combath.ac.ukbham.ac.uk
Exploration of Emerging Applications in Specialized Chemical Fields
While this compound is primarily recognized as a chemical intermediate, its unique structure suggests potential for a range of specialized applications. The presence of multiple chlorine atoms and a diphenyl ether linkage, common in many bioactive molecules, makes it an attractive scaffold for the development of new pharmaceuticals and agrochemicals. researchgate.net
The structural similarity of polychlorinated diphenyl ethers to natural marine products with anticancer and antibacterial properties suggests that derivatives of this compound could be explored for similar biological activities. nih.gov Furthermore, halogenated anilines are important building blocks in materials science. researchgate.net Future research could investigate the incorporation of this compound into novel polymers or functional materials, potentially leading to materials with unique thermal, electronic, or flame-retardant properties.
The exploration of this compound as a precursor for novel bioactive molecules is a particularly promising avenue. Its structure could be modified to create analogues of existing drugs or to develop new classes of compounds with unique therapeutic or pesticidal activities. The field of medicinal chemistry is constantly in search of new molecular frameworks, and this compound represents a yet-to-be-fully-explored starting point for such discoveries.
Q & A
Q. How does the metabolic stability of this compound derivatives impact their pharmacokinetic profiles?
- CYP2B Enzyme Interactions : Phenoxyaniline analogues undergo oxidative dechlorination catalyzed by CYP2B isoforms, forming reactive quinone intermediates. LC-MS/MS assays reveal metabolite structures and half-lives .
- Mitigation Strategy : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the meta-position reduces metabolic degradation .
Q. What contradictions exist in reported synthetic yields, and how can they be addressed experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
